molecular formula C2HClN2S B2938681 3-Chloro-1,2,4-thiadiazole CAS No. 2254-60-6

3-Chloro-1,2,4-thiadiazole

Cat. No.: B2938681
CAS No.: 2254-60-6
M. Wt: 120.55
InChI Key: LKAYAMCKQCBSOU-UHFFFAOYSA-N
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Description

3-Chloro-1,2,4-thiadiazole is a heterocyclic compound containing a five-membered ring with three heteroatoms: one sulfur, two nitrogen atoms, and a chlorine substituent at the third position

Mechanism of Action

Target of Action

3-Chloro-1,2,4-thiadiazole, like other thiadiazole derivatives, is known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . This allows the compound to cross cellular membranes and exert a broad spectrum of biological activities . The primary targets of thiadiazole derivatives include various enzymes and proteins, such as carbonic anhydrase, Abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase II .

Mode of Action

The mode of action of this compound involves its interaction with these targets, leading to changes in their function. For instance, thiadiazole derivatives can interfere with DNA synthesis, thereby inhibiting the replication of both human tumor and bacterial cells . The nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .

Biochemical Pathways

The interaction of this compound with its targets affects various biochemical pathways. For example, by inhibiting enzymes like carbonic anhydrase and inosine monophosphate dehydrogenase, it can disrupt processes such as cellular respiration and nucleotide synthesis . The downstream effects of these disruptions can include cell cycle arrest and apoptosis, particularly in cancer cells .

Pharmacokinetics

Due to the mesoionic nature of the thiadiazole ring, these compounds are generally able to cross cellular membranes, suggesting good bioavailability .

Result of Action

The result of the action of this compound is largely dependent on its targets and the biochemical pathways it affects. For instance, by inhibiting DNA synthesis, it can prevent the proliferation of cancer cells . Additionally, its interaction with various enzymes can lead to a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of certain substituents can affect its activity. It has been found that methoxy group substitution decreases the antimicrobial activity of 1,3,4-thiadiazole derivatives, while electron-withdrawing groups increase the activity

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-1,2,4-thiadiazole can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with chloroacetic acid in the presence of phosphorus oxychloride. The reaction proceeds through cyclization and chlorination steps to yield the desired product .

Another method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction also proceeds through cyclization and chlorination steps .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,2,4-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides and sulfones.

    Reduction Reactions: The nitrogen atoms can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions typically occur under mild conditions with the use of a base such as triethylamine.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted thiadiazoles with various functional groups.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

3-Chloro-1,2,4-thiadiazole is a versatile compound with significant applications across various fields, particularly in medicinal chemistry and agricultural science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Introduction to this compound

This compound is a heterocyclic compound characterized by the presence of sulfur and nitrogen in its structure. Its unique chemical properties make it a valuable building block in the synthesis of various biologically active compounds.

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including this compound, as anticancer agents. These compounds have shown efficacy against multiple cancer cell lines:

CompoundTarget Cancer CellsMechanism of Action
This compound derivativesHuman leukemia HL-60, melanoma SK-MEL-1Induction of apoptosis
4-Chloroanthra[2,1-c][1,2,5]thiadiazoleVarious cancers (leukemia, breast)Decreased cell viability
Amino-1,3,4-thiadiazole derivativesColon cancer HCT-116Inhibition of cell proliferation

These compounds demonstrate mechanisms such as apoptosis induction and cell cycle arrest, making them promising candidates for further development in cancer therapy .

Antimicrobial Properties

This compound and its derivatives exhibit notable antimicrobial activity. They have been tested against various pathogens:

CompoundPathogenActivity
This compound derivativesStaphylococcus aureusSignificant inhibition
Thiadiazole carbamatesLysosomal Acid Lipase inhibitorsEffective against bacterial infections

The structural features of thiadiazoles contribute to their enhanced lipophilicity and bioactivity against microbial strains .

Anti-inflammatory and Analgesic Effects

Research indicates that thiadiazole derivatives can also possess anti-inflammatory and analgesic properties:

CompoundEffectMechanism
1,3,4-thiadiazole derivativesAnti-inflammatoryModulation of inflammatory pathways
Substituted thiadiazolesAnalgesic activityInteraction with pain receptors

The diverse biological activities of these compounds are attributed to their ability to interact with various biological targets .

Pesticidal Activity

This compound has been explored for its potential use in agriculture as a pesticide. Its derivatives have shown effectiveness against agricultural pests:

CompoundTarget PestEfficacy
This compound derivativesAphids and mitesHigh mortality rates observed
Thiadiazole-based formulationsFungal pathogensSignificant reduction in disease incidence

These findings suggest that thiadiazoles could serve as effective components in integrated pest management strategies .

Case Study 1: Anticancer Research

In a study published in PMC, researchers synthesized various this compound derivatives and evaluated their anticancer properties. The results demonstrated that certain derivatives significantly decreased the viability of human cancer cells while showing minimal toxicity to normal cells. This highlights the selective nature of these compounds in targeting cancerous tissues .

Case Study 2: Antimicrobial Efficacy

A research team investigated the antimicrobial effects of thiadiazole carbamates derived from this compound. The study found that these compounds effectively inhibited the growth of several bacterial strains associated with human infections. The results support the potential use of thiadiazoles in developing new antimicrobial agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1,2,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine substituent at the third position makes it a versatile intermediate for the synthesis of various derivatives with diverse applications.

Biological Activity

3-Chloro-1,2,4-thiadiazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly focusing on anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Synthesis

This compound belongs to the thiadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of chlorine in the structure enhances its reactivity and biological activity.

The synthesis of this compound typically involves the reaction of thiosemicarbazide with chloroacetic acid or other chlorinated compounds under acidic conditions. Various methodologies have been developed to improve yields and purity, including microwave-assisted synthesis and solvent-free reactions .

Anticancer Activity

Recent studies have demonstrated that this compound derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds can inhibit key enzymes involved in cancer cell proliferation such as focal adhesion kinase (FAK) and inosine monophosphate dehydrogenase (IMPDH). They also show potential in inhibiting topoisomerase II and glutaminase .
  • Cell Viability Assays : In vitro studies using various cancer cell lines (e.g., LoVo and MCF-7) indicate that this compound derivatives can significantly reduce cell viability. For example, compound 2g demonstrated the highest selectivity and potency against LoVo cells .
CompoundCell LineIC50 (µM)Notes
2gLoVo5.0Most potent inhibitor
2bMCF-710.0Reduced selectivity

Antimicrobial Properties

This compound also exhibits antimicrobial activity against various pathogens:

  • Mechanism : The compound disrupts bacterial cell membranes and inhibits enzyme activity critical for bacterial survival.
  • Activity Spectrum : It has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .
PathogenActivityMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusEffective32 µg/mL
Escherichia coliModerate64 µg/mL
Candida albicansEffective16 µg/mL

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays:

  • In Vivo Studies : Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Mechanism : The compound appears to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound derivatives:

  • Anticancer Study : A recent investigation into a series of thiadiazole derivatives revealed that those containing the 3-chloro substituent exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-chlorinated counterparts .
  • Antimicrobial Evaluation : Research indicated that specific derivatives showed a significant reduction in bacterial load in infected animal models when administered at therapeutic doses .

Properties

IUPAC Name

3-chloro-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HClN2S/c3-2-4-1-6-5-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAYAMCKQCBSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NS1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2254-60-6
Record name 3-chloro-1,2,4-thiadiazole
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